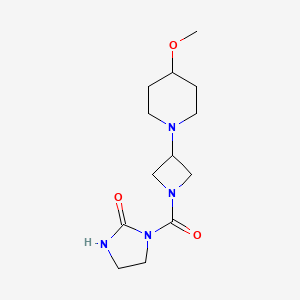

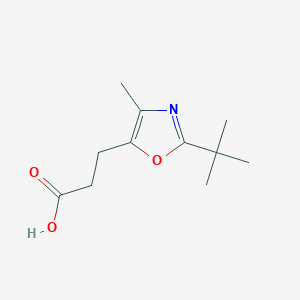

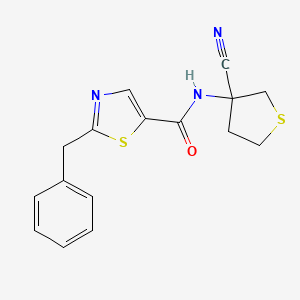

1-(3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves ring-opening polymerization . For instance, aziridines and azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . The polymerization of ring-strained nitrogen-containing monomers can be challenging, but the resulting polymers have many important applications .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The structure can be confirmed via spectroscopic methods such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For instance, the azetidine ring could undergo ring-opening reactions . Additionally, the carbonyl group could participate in various reactions such as nucleophilic addition or reduction .Scientific Research Applications

Receptor Affinity and Agonist Efficacy

- A study by Enguehard-Gueiffier et al. (2006) focused on a series of novel imidazoazines and their affinity for dopamine receptors. Specifically, a compound closely related to the one showed substantial agonist efficacy in mitogenesis experiments and GTPgammaS binding tests, indicating potential application in neurological research (Enguehard-Gueiffier et al., 2006).

Stereoselectivity in Synthesis

- Research by Ferraz et al. (2007) highlighted the stereoselective formation of imidazolidin-4-ones when reacting benzaldehydes with alpha-aminoamide derivatives. This study underscores the significance of stereochemistry in the synthesis of such compounds, potentially impacting pharmaceutical applications (Ferraz et al., 2007).

Carbonic Anhydrase Inhibition

- A study by Abdel-Aziz et al. (2015) investigated a series of arenesulfonyl-2-imidazolidinones as inhibitors of carbonic anhydrase, an enzyme crucial in pH regulation. The research provides insights into the potential use of these compounds in treating disorders related to pH imbalance (Abdel-Aziz et al., 2015).

Antibacterial and Antifungal Activities

- A 2016 study by Ammar et al. explored new imidazolidine derivatives for their antimicrobial properties. The research demonstrated significant activities against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Ammar et al., 2016).

Biological Activities of Derivatives

- Research by S. et al. (2021) reviewed the activities of azetidine-2-one derivatives, revealing their varied biological applications, including antimicrobial and cardiovascular effects. This study provides a comprehensive overview of the therapeutic potential of such compounds (S. et al., 2021).

Synthesis and Characterization

- A paper by Liang (2011) detailed the synthesis of novel 4-substituted imidazolidines, highlighting the process and characterization of these compounds, which is crucial for their application in various research domains (Liang, 2011).

properties

IUPAC Name |

1-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-20-11-2-5-15(6-3-11)10-8-16(9-10)13(19)17-7-4-14-12(17)18/h10-11H,2-9H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTLLMUEEQUOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2722412.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)

![6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline](/img/structure/B2722426.png)

![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride](/img/structure/B2722432.png)

![(1H-indol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2722434.png)